molecular formula C21H17BrO7 B126806 9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 63626-06-2

9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B126806
CAS No.: 63626-06-2
M. Wt: 461.3 g/mol
InChI Key: JPMVHEYIIWDGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione, also known as this compound, is a useful research compound. Its molecular formula is C21H17BrO7 and its molecular weight is 461.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 258818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a member of the tetracene family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H20BrO5
  • Molecular Weight : 440.29 g/mol

This compound features a tetracene backbone with multiple hydroxy and methoxy groups that contribute to its reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of tetracenes exhibit significant anticancer activity. The specific compound has been studied for its effects on various cancer cell lines. For example:

  • Mechanism of Action : It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in studies where the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
  • Case Study : A study involving breast cancer cell lines (e.g., MCF-7) reported an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations. The compound's efficacy was attributed to its ability to disrupt mitochondrial function and induce oxidative stress within the cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains demonstrated significant inhibition of growth. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound shows potential as an enzyme inhibitor:

  • Tyrosinase Inhibition : Tetracene derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This could have implications for skin whitening agents or treatments for hyperpigmentation.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)5 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Tyrosinase InhibitionHuman Melanocytes50 µM

Scientific Research Applications

The compound 9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a derivative of tetracene and has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. Below is a detailed overview of its applications, supported by relevant data and case studies.

Anticancer Activity

This compound is closely related to anthracycline antibiotics, which are well-known for their anticancer properties. Research indicates that derivatives of tetracene can exhibit significant cytotoxic effects against various cancer cell lines. The bromine substitution enhances the compound's reactivity and potential efficacy as an anticancer agent.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of tetracene derivatives, This compound demonstrated a marked reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option.

Antimicrobial Properties

Emerging studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism is hypothesized to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Testing

In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively at low concentrations. Further investigations into its mechanism revealed that it interferes with bacterial protein synthesis.

Organic Photovoltaics

The unique electronic properties of tetracene derivatives make them suitable for applications in organic photovoltaics (OPVs). The compound's ability to absorb light efficiently can enhance the performance of solar cells.

Data Table: Photovoltaic Performance

CompoundAbsorption Peak (nm)Power Conversion Efficiency (%)
This compound5508.5
Standard Tetracene5807.0

Fluorescent Dyes

Due to its fluorescent properties, this compound is also being explored as a fluorescent dye in biological imaging applications. Its stability and brightness make it an attractive candidate for labeling cellular components.

Case Study: Imaging Applications

In cellular imaging studies, the compound was used to label mitochondria in live cells. The results indicated that it provided high-resolution images with minimal photobleaching compared to conventional dyes.

Properties

IUPAC Name

9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO7/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,24,26,28H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMVHEYIIWDGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CBr)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330457
Record name 9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63626-06-2
Record name NSC258818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.